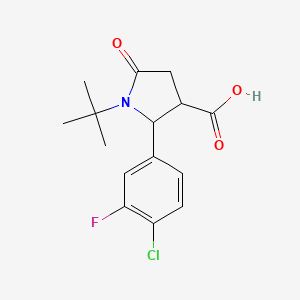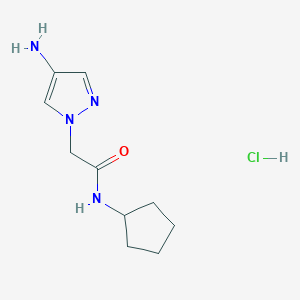
2-(4-Amino-pyrazol-1-yl)-N-cyclopentyl-acetamide hydrochloride
Vue d'ensemble
Description
2-(4-Amino-pyrazol-1-yl)-N-cyclopentyl-acetamide hydrochloride (2-CPAA) is a synthetic compound that has been used in scientific research for decades. It is a member of the pyrazole family of compounds and is characterized by its ability to bind to proteins and other molecules in the body. 2-CPAA is used in a variety of laboratory experiments and has been studied for its potential applications in medicine and biochemistry.
Applications De Recherche Scientifique
Pyrazole Derivatives in Medicinal Chemistry
Synthesis and Biological Activities : Pyrazole derivatives have been widely studied for their biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects. A concise review highlighted the importance of pyrazoles as pharmacophores in medicinal chemistry, underlining their role in the synthesis of biologically active compounds (Dar & Shamsuzzaman, 2015). Pyrazolines, a closely related class, have shown promise in treating neurodegenerative disorders due to their neuroprotective properties, which include inhibiting acetylcholine esterase and monoamine oxidase, offering potential treatments for Alzheimer’s and Parkinson’s diseases (Ahsan et al., 2022).
Anticancer Potential : The development of pyrazoline derivatives has been a focus area for creating new anticancer agents. These efforts include various synthetic strategies to enhance the biological effectiveness of pyrazoline derivatives against cancer (Ray et al., 2022).
Chemical Synthesis and Applications : The synthesis and chemistry of pyrazolines and pyrazoles have been extensively reviewed, revealing their utility as hexasubstituted derivatives and their applications in organic synthesis. These compounds serve as valuable intermediates for further chemical transformations and as scaffolds for developing new biological agents (Baumstark et al., 2013).
Propriétés
IUPAC Name |
2-(4-aminopyrazol-1-yl)-N-cyclopentylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.ClH/c11-8-5-12-14(6-8)7-10(15)13-9-3-1-2-4-9;/h5-6,9H,1-4,7,11H2,(H,13,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCSZEOVJMDYCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=C(C=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Amino-pyrazol-1-yl)-N-cyclopentyl-acetamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



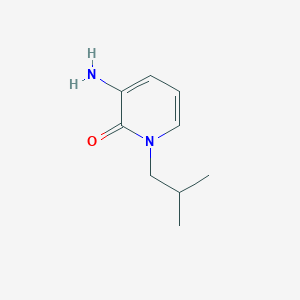
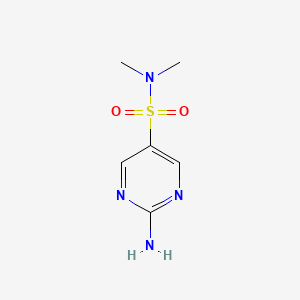


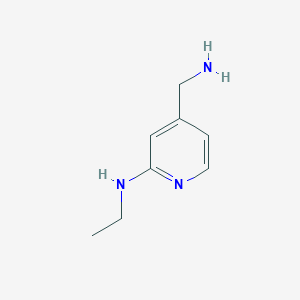
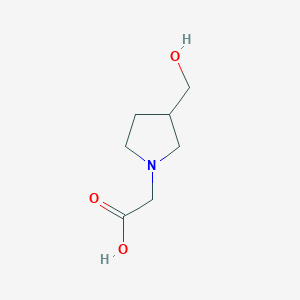

![Methyl 2-hydroxy-2-[2-(trifluoromethyl)phenyl]acetate](/img/structure/B1443493.png)
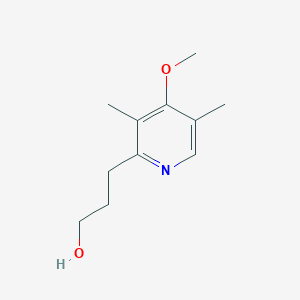


![1-[(3-Bromophenyl)methyl]azetidin-3-ol](/img/structure/B1443501.png)
![2-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid](/img/structure/B1443505.png)
